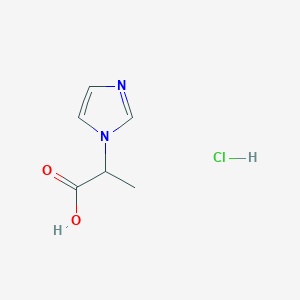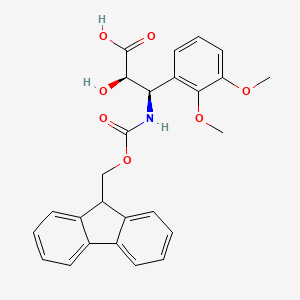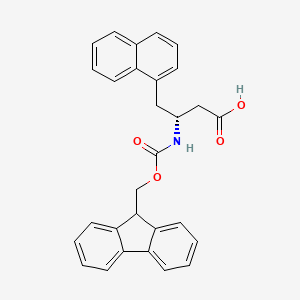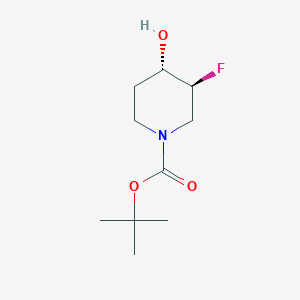![molecular formula C16H24N2O4 B1388226 N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine CAS No. 305332-61-0](/img/structure/B1388226.png)
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Descripción general
Descripción
“N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine” is a Lisinopryl impurity . It has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 308.37 and a molecular formula of C16H24N2O4 . More detailed physical and chemical properties are not available from the search results.Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with lysine residues in proteins, forming advanced glycation end products (AGEs) through the reaction with methylglyoxal . This interaction is crucial as it affects protein function and stability. Additionally, N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine interacts with receptors for AGEs (RAGE), influencing various cellular processes .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in diabetic patients, elevated levels of this compound in the lens are associated with cataract formation . Furthermore, it affects glutamate uptake and secretion of S100B in rat hippocampal slices, indicating its role in neuronal function .
Molecular Mechanism
The molecular mechanism of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine involves its binding interactions with biomolecules. It forms AGEs by reacting with lysine residues in proteins, which can lead to enzyme inhibition or activation. This compound also influences gene expression by interacting with RAGE, which triggers downstream signaling pathways . These interactions highlight its role in modulating cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that long-term caloric restriction decreases the levels of this compound in rat heart mitochondria, suggesting its involvement in metabolic regulation . Additionally, its impact on cellular processes may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, high concentrations of this compound have been shown to reduce glutamate uptake and S100B secretion in the hippocampus, indicating potential neurotoxic effects . Understanding the dosage effects is essential for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The formation of AGEs through its reaction with methylglyoxal is a key metabolic pathway . This process can affect various metabolic functions, including energy production and oxidative stress response.
Transport and Distribution
The transport and distribution of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. For example, its interaction with RAGE influences its distribution and effects on cellular processes . Understanding its transport mechanisms is essential for elucidating its role in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria of rat heart cells suggests its involvement in mitochondrial function and metabolic regulation . The subcellular localization of this compound is crucial for understanding its precise role in cellular processes.
Propiedades
IUPAC Name |
6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMLWRZFHGSOZ-KZUDCZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661856 | |
| Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305332-61-0 | |
| Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)

![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)


![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)




![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)